

Application Notes and Protocol for Sonogashira Coupling with 4-Iodotetrahydro-2H-pyran

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Compound of Interest

Compound Name: 4-iodotetrahydro-2H-pyran

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Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp -hybridized carbons of terminal alkynes and sp^2 -hybridized carbons of aryl or vinyl halides.^{[1][2]} This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.^{[1][2]} The incorporation of saturated heterocyclic moieties, such as the tetrahydropyran (THP) ring, is of significant interest in drug discovery as it can improve physicochemical properties like solubility and metabolic stability.

This document provides detailed application notes and a protocol for the Sonogashira coupling of **4-iodotetrahydro-2H-pyran**, a non-activated alkyl iodide, with various terminal alkynes. The coupling of unactivated alkyl halides is a more challenging transformation than that of their aryl or vinyl counterparts, often necessitating specialized catalyst systems to achieve efficient conversion.^[1] Recent advances have demonstrated the efficacy of palladium catalysts bearing N-heterocyclic carbene (NHC) ligands for this purpose.^[1]

Data Presentation

The following table summarizes representative data for the Sonogashira coupling of **4-iodotetrahydro-2H-pyran** with a variety of terminal alkynes. The conditions presented are

based on established protocols for the coupling of non-activated alkyl iodides and serve as a starting point for optimization.^[1]

Entry	Alkyne	Product	Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylacetylene	4-(Phenylethynyl)tetrahydro-2H-pyran	Pd(OAc) ₂ / IPr	Cs ₂ CO ₃	Toluene	80	12	85
2	1-Hexyne	4-(Hex-1-yn-1-yl)tetrahydro-2H-pyran	Pd(OAc) ₂ / IPr	K ₂ CO ₃	Dioxane	80	16	78
3	Trimethylsilylacetylene	4-((Trimethylsilyl)ethynyl)tetrahydro-2H-pyran	Pd(OAc) ₂ / IPr	Cs ₂ CO ₃	Toluene	70	12	92
4	3-Ethynylpyridine	4-(Pyridin-3-ylethynyl)tetrahydro-2H-pyran	Pd(OAc) ₂ / IPr	Cs ₂ CO ₃	DMF	85	18	75
5	Propargyl alcohol	3-(Tetrahydro-2H-pyran-	Pd(OAc) ₂ / IPr	K ₃ PO ₄	THF	65	24	65

4-
yl)prop-
2-yn-1-
ol

*Yields are for isolated products and are representative. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of **4-iodotetrahydro-2H-pyran** with a terminal alkyne, adapted from established methods for non-activated alkyl iodides.^[1]

Materials:

- **4-Iodotetrahydro-2H-pyran** (1.0 eq)
- Terminal alkyne (1.2 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (2 mol%)
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr) (4 mol%)
- Copper(I) iodide (CuI) (1 mol%)
- Cesium carbonate (Cs_2CO_3) (2.0 eq)
- Anhydrous toluene
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
- Magnetic stirrer and heating plate

Procedure:

Reaction Setup:

- To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (2 mol%), 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr) (4 mol%), copper(I) iodide (1 mol%), and cesium carbonate (2.0 eq).
- Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
- Add anhydrous toluene to the flask via syringe.
- Add **4-iodotetrahydro-2H-pyran** (1.0 eq) to the stirred suspension.
- Finally, add the terminal alkyne (1.2 eq) dropwise via syringe.

Reaction and Monitoring:

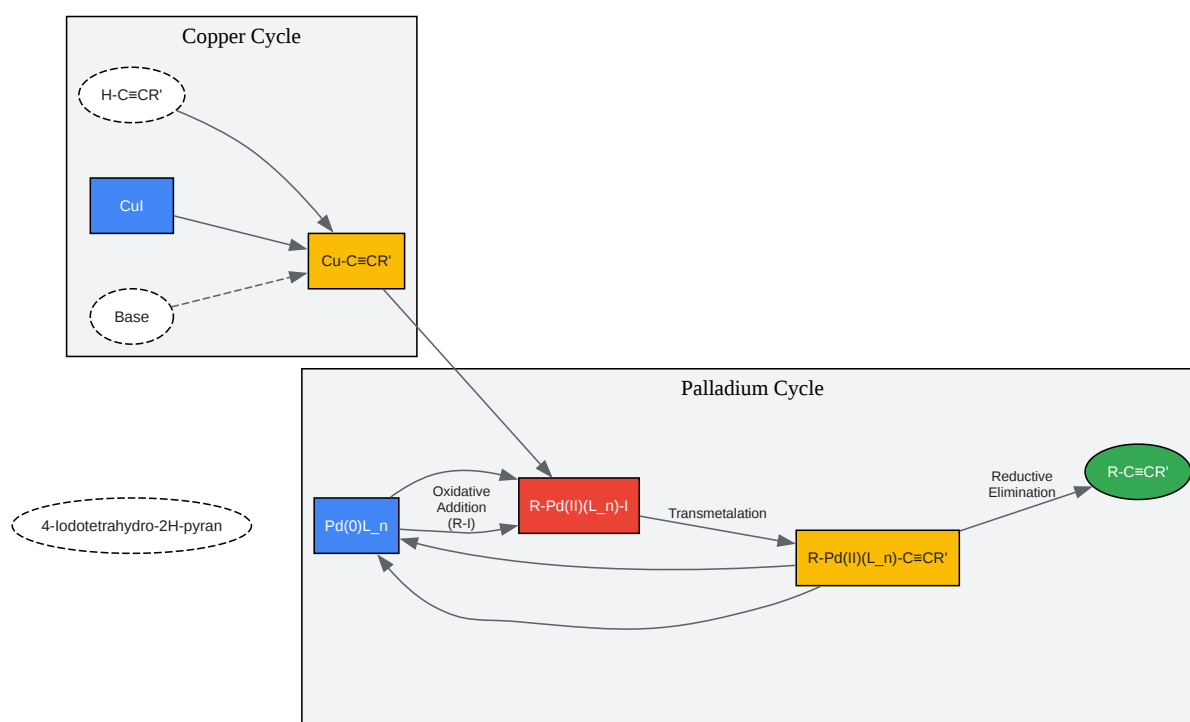
- Heat the reaction mixture to 80 °C with vigorous stirring.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

Work-up and Purification:

- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
- Wash the filtrate with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyltetrahydro-2H-pyran.

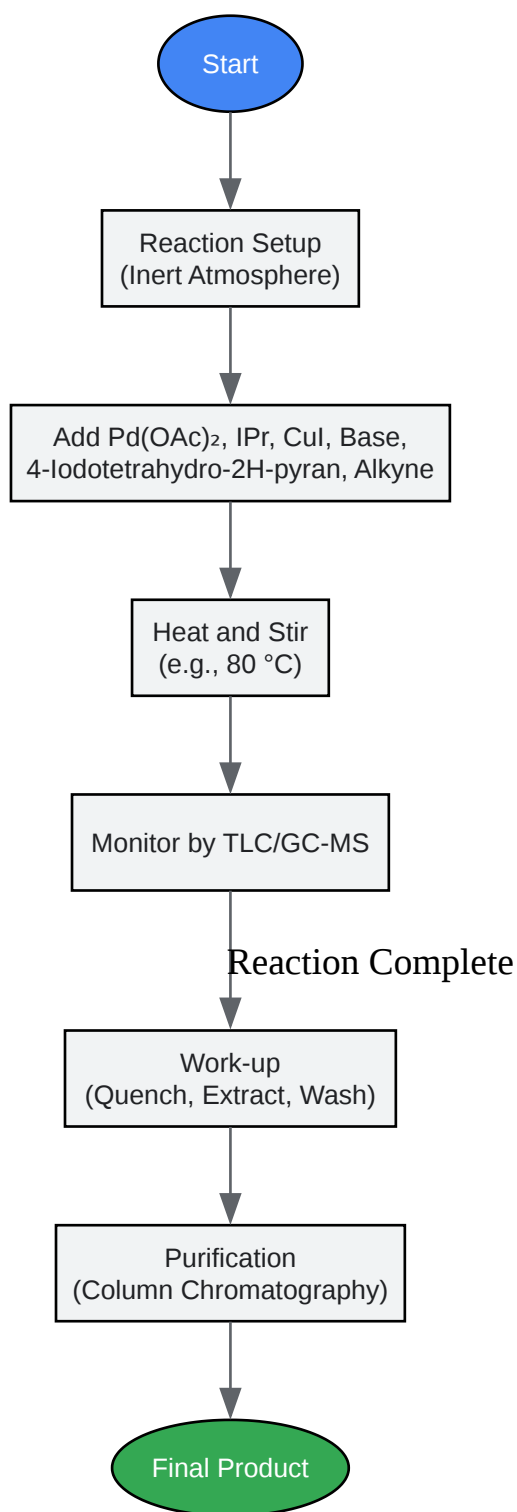
Mandatory Visualization

The following diagrams illustrate the catalytic cycle of the Sonogashira coupling reaction and the general experimental workflow.



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Caption: Catalytic cycle of the Sonogashira coupling reaction.



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Caption: General experimental workflow for Sonogashira coupling.

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References

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